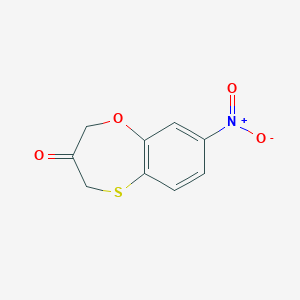
8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Preparation Methods
The synthesis of 8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one typically involves the nitration of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: The compound has shown promise in preclinical studies for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable chemical entities.
Mechanism of Action
The mechanism of action of 8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also modulate the activity of enzymes and receptors, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
8-Nitro-3,4-dihydro-2H-1,5-benzoxathiepin-3-one can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,5-benzoxathiepin-3-one: Lacks the nitro group and may have different biological activities and reactivity.
1,5-Benzoxathiepin derivatives: These compounds share the core structure but differ in the substituents, leading to variations in their chemical and biological properties.
Benzoxathiine derivatives: These compounds have a similar sulfur-oxygen heterocyclic structure but may differ in ring size and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H7NO4S |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
8-nitro-1,5-benzoxathiepin-3-one |
InChI |
InChI=1S/C9H7NO4S/c11-7-4-14-8-3-6(10(12)13)1-2-9(8)15-5-7/h1-3H,4-5H2 |
InChI Key |
IAPVGYGZEQYUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CSC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


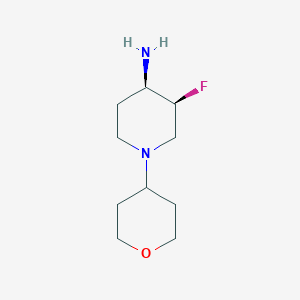
![2-[(3-Amino-6-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321964.png)
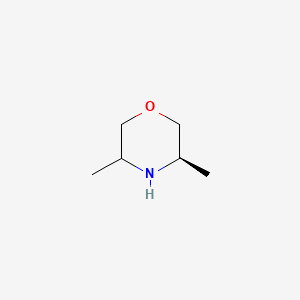
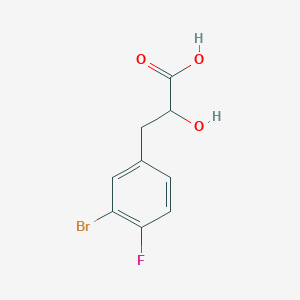
![tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate](/img/structure/B13321977.png)
![2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13321990.png)
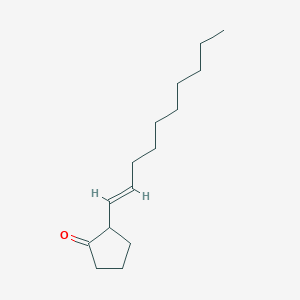
![[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13322009.png)
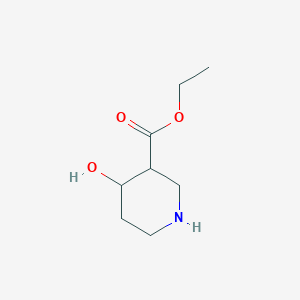
![2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13322012.png)
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13322023.png)


![1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13322031.png)
